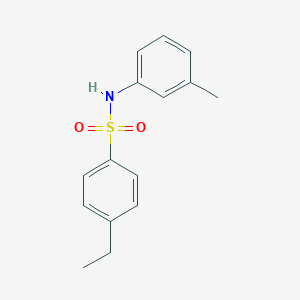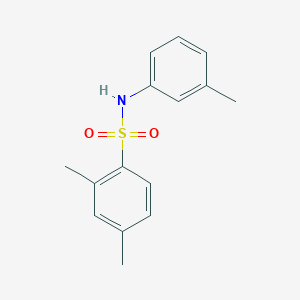![molecular formula C26H26N2O5S B281821 N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)
N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is a novel compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as "MDBPF-OP" and has been synthesized using a unique method.
Wirkmechanismus
MDBPF-OP exerts its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. COX-2 is an enzyme that is involved in the production of inflammatory mediators, while Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and anti-inflammatory responses. By inhibiting COX-2 and activating Nrf2, MDBPF-OP is able to reduce inflammation, oxidative stress, and cell damage.
Biochemical and Physiological Effects:
MDBPF-OP has been shown to have potent anti-inflammatory, analgesic, neuroprotective, and anti-cancer effects in animal models. It has also been shown to reduce oxidative stress and cell damage in various tissues and organs. Additionally, MDBPF-OP has been shown to have a favorable safety profile with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
MDBPF-OP has several advantages for use in lab experiments, including its potent effects, favorable safety profile, and unique mechanism of action. However, there are also some limitations to its use, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of MDBPF-OP. One potential area of research is the development of novel formulations and delivery methods to improve its bioavailability and pharmacokinetics. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects and to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of MDBPF-OP in humans for various disease indications.
Synthesemethoden
MDBPF-OP has been synthesized using a unique method that involves the reaction of 3-methoxydibenzo[b,d]furan-2-carboxylic acid with 1-piperidin-2-yl-ethanone in the presence of thionyl chloride. The resulting intermediate is then reacted with benzenesulfonyl chloride to obtain the final product. This method has been optimized to obtain high yields of MDBPF-OP with high purity.
Wissenschaftliche Forschungsanwendungen
MDBPF-OP has been extensively studied for its potential use in various scientific research applications. It has been shown to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, MDBPF-OP has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MDBPF-OP has also been studied for its potential use in cancer research due to its ability to inhibit tumor growth and metastasis in animal models.
Eigenschaften
Molekularformel |
C26H26N2O5S |
|---|---|
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
N-(3-methoxydibenzofuran-2-yl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C26H26N2O5S/c1-32-25-17-24-21(20-12-6-7-13-23(20)33-24)16-22(25)28(18-26(29)27-14-8-3-9-15-27)34(30,31)19-10-4-2-5-11-19/h2,4-7,10-13,16-17H,3,8-9,14-15,18H2,1H3 |
InChI-Schlüssel |
JLMAAABYZMCGCB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3=CC=CC=C3OC2=C1)N(CC(=O)N4CCCCC4)S(=O)(=O)C5=CC=CC=C5 |
Kanonische SMILES |
COC1=C(C=C2C3=CC=CC=C3OC2=C1)N(CC(=O)N4CCCCC4)S(=O)(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281739.png)
![4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B281740.png)


![N-[(4-ethoxyphenyl)sulfonyl]-3-phenyl-beta-alanine](/img/structure/B281744.png)
![3-{[(4-Ethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281745.png)
![3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281746.png)


![2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281760.png)
![N-mesityl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281762.png)
![N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281764.png)
![N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281766.png)
![N-(4-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281770.png)